5-Nitro-4-ethylisatin
Description
5-Nitro-4-ethylisatin is a nitro-substituted isatin derivative characterized by a nitro group at the 5-position and an ethyl group at the 4-position of the isatin core (indole-2,3-dione). Isatin derivatives are widely studied for their biological activities, including antimicrobial, anticancer, and enzyme-inhibitory effects .
Properties
Molecular Formula |
C10H8N2O4 |
|---|---|
Molecular Weight |
220.18 g/mol |
IUPAC Name |
4-ethyl-5-nitro-1H-indole-2,3-dione |
InChI |
InChI=1S/C10H8N2O4/c1-2-5-7(12(15)16)4-3-6-8(5)9(13)10(14)11-6/h3-4H,2H2,1H3,(H,11,13,14) |
InChI Key |
FJENBZZFZGBBOR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC2=C1C(=O)C(=O)N2)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key physicochemical parameters of 5-Nitro-4-ethylisatin with structurally related compounds:
*Inferred from structural analogs.
Key Observations :
- The addition of an ethyl group at C-4 in 5-nitro-4-ethylisatin increases its molecular weight compared to 5-nitroisatin, likely altering solubility and thermal stability.
5-Nitro-4-ethylisatin (Inferred):
- Antimicrobial activity : Nitro groups in isatin derivatives are associated with antibacterial and antifungal effects.
- Enzyme inhibition: Potential use in targeting enzymes like kinases or hydrolases due to structural similarity to bioactive isatins .
Compared Analogs:
- 5-Nitroisatin : Used in coordination chemistry and as a precursor for bioactive molecules .
- Ethyl 5-nitro salicylate : Employed in drug analysis and as a substrate in enzyme activity assays .
- 4-Nitroisatoic anhydride : Likely utilized in polymer chemistry or as an intermediate in organic synthesis .
Research Findings and Limitations
- 5-Nitroisatin : Demonstrated moderate cytotoxicity in cancer cell lines, with its nitro group critical for redox-mediated activity .
- Ethyl nitroaromatics : Ethyl esters in compounds like ethyl 5-nitro salicylate enhance stability under physiological conditions, suggesting similar advantages for 5-nitro-4-ethylisatin .
- Limitations : Direct data on 5-nitro-4-ethylisatin’s reactivity, toxicity, and pharmacokinetics are absent in the evidence. Further studies are needed to validate inferred properties.
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